![molecular formula C18H32ClNO2 B12541086 1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride CAS No. 142288-23-1](/img/structure/B12541086.png)
1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride is a quaternary ammonium compound with the molecular formula C18H32ClNO2. This compound is known for its unique structure, which includes a pyridinium ion substituted with a decyloxy and a hydroxypropyl group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride typically involves the reaction of pyridine with 3-(decyloxy)-2-hydroxypropyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or ethanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems .
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The pyridinium ion can be reduced to a dihydropyridine derivative.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, acetate, or other halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium acetate (NaOAc) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of various substituted pyridinium salts.
Applications De Recherche Scientifique
1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies of cell membrane interactions and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of 1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride involves its interaction with biological membranes. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it a potential antimicrobial agent. The molecular targets include membrane phospholipids and proteins, and the pathways involved are related to membrane disruption and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[3-(Decyloxy)-2-hydroxypropyl]pyridinium bromide
- 1-[3-(Decyloxy)-2-hydroxypropyl]pyridinium iodide
- 1-[3-(Decyloxy)-2-hydroxypropyl]pyridinium acetate
Uniqueness
1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride is unique due to its specific chloride ion, which influences its solubility and reactivity compared to its bromide, iodide, and acetate counterparts. The decyloxy and hydroxypropyl groups also contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
142288-23-1 |
|---|---|
Formule moléculaire |
C18H32ClNO2 |
Poids moléculaire |
329.9 g/mol |
Nom IUPAC |
1-decoxy-3-pyridin-1-ium-1-ylpropan-2-ol;chloride |
InChI |
InChI=1S/C18H32NO2.ClH/c1-2-3-4-5-6-7-8-12-15-21-17-18(20)16-19-13-10-9-11-14-19;/h9-11,13-14,18,20H,2-8,12,15-17H2,1H3;1H/q+1;/p-1 |
Clé InChI |
PWPSDFSEBDDADB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCOCC(C[N+]1=CC=CC=C1)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester](/img/structure/B12541003.png)
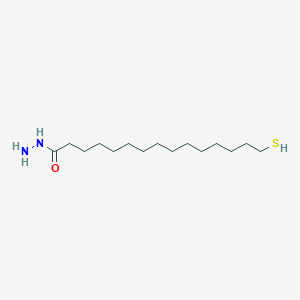
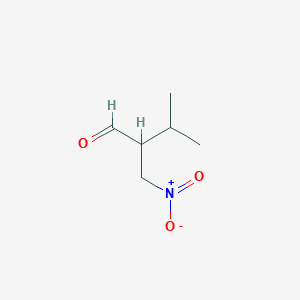
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
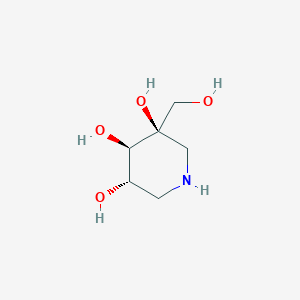

![Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-](/img/structure/B12541045.png)

![Diethyl [2-(methyltellanyl)ethyl]phosphonate](/img/structure/B12541055.png)
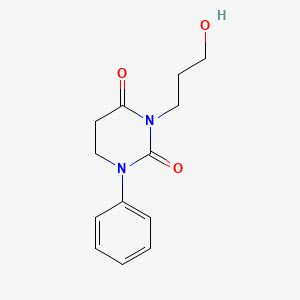
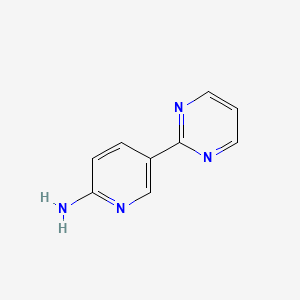


![2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12541090.png)
